molecular formula C14H21NO3 B5197070 2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide

2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide

Cat. No.: B5197070
M. Wt: 251.32 g/mol
InChI Key: WWFYJRMSYIUUQQ-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide is an organic compound characterized by the presence of a phenoxy group substituted with dimethyl groups at the 3 and 4 positions, an acetamide group, and a methoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 3,4-dimethylphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated acetic acid derivative, such as chloroacetic acid, in the presence of a base like sodium hydroxide. This forms the 3,4-dimethylphenoxyacetic acid.

    Amidation Reaction: The 3,4-dimethylphenoxyacetic acid is then reacted with 3-methoxypropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: The compound is used in biochemical assays to study its interactions with various biological targets.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide: Similar structure with a different alkyl chain.

    2-(3,4-dimethylphenoxy)-N-(3-ethoxypropyl)acetamide: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide is unique due to its specific substitution pattern and the presence of a methoxypropyl chain, which may confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-11-5-6-13(9-12(11)2)18-10-14(16)15-7-4-8-17-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFYJRMSYIUUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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